2,2,5-Trimethylpyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,5-trimethylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-5-7(2,3)8-6/h6,8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJPHSGZNHRHDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Research Trajectories for 2,2,5 Trimethylpyrrolidine
Historical Context and Evolution of Research
The study of pyrrolidine (B122466) and its derivatives has a rich history intertwined with the development of organic and medicinal chemistry. Early research often focused on the isolation and structural elucidation of naturally occurring alkaloids containing the pyrrolidine core. The development of synthetic methodologies for constructing the pyrrolidine ring has been a continuous area of investigation, evolving from classical cyclization reactions to more sophisticated and stereoselective strategies.
The trajectory of research on substituted pyrrolidines saw a significant surge with the advent of asymmetric synthesis. The ability to control the three-dimensional arrangement of atoms became paramount, leading to the exploration of chiral pyrrolidine derivatives as catalysts and auxiliaries. C₂-symmetric 2,5-disubstituted pyrrolidines, for instance, have been extensively used as chiral auxiliaries in a variety of chemical transformations. nih.gov The introduction of methyl groups, as seen in 2,2,5-trimethylpyrrolidine, influences the steric and electronic properties of the pyrrolidine ring, which can in turn affect its reactivity and efficacy in such applications.
The synthesis of specifically substituted pyrrolidines like this compound can be approached through various synthetic routes. General methods for pyrrolidine synthesis often involve the cyclization of functionalized acyclic precursors. More contemporary approaches might involve the catalytic hydrogenation of corresponding pyrrole (B145914) or pyrroline (B1223166) precursors, or the reductive amination of suitable dicarbonyl compounds. While specific early synthetic reports for this compound are not prominent in the literature, its preparation would fall under the general methodologies developed for substituted pyrrolidines.
Significance in Contemporary Organic Chemistry Research
The significance of this compound in modern organic chemistry research can be inferred from the established roles of other substituted pyrrolidines. Its structural features suggest potential applications in several key areas:
Chiral Ligands and Catalysts: The chirality of this compound (when synthesized in an enantiomerically pure form) makes it a candidate for use as a chiral ligand in transition metal catalysis. The nitrogen atom can coordinate to a metal center, and the stereogenic centers can induce asymmetry in catalytic transformations, leading to the selective formation of one enantiomer of a product. The gem-dimethyl group at the C2 position would impart specific steric bulk that could influence the selectivity of such catalytic processes.
Building Block for Bioactive Molecules: The pyrrolidine scaffold is a common feature in many pharmacologically active compounds. nih.gov The specific substitution pattern of this compound could be incorporated into larger molecules to modulate their biological activity, solubility, and metabolic stability. The lipophilic methyl groups can influence how the molecule interacts with biological targets.
Organocatalysis: Chiral secondary amines, including pyrrolidine derivatives, are fundamental catalysts in the field of organocatalysis, particularly in enamine and iminium ion-mediated reactions. While research has heavily focused on other substituted pyrrolidines, the structural characteristics of this compound suggest its potential utility in this area, although this remains a topic for further investigation.
Detailed research findings specifically focused on this compound are limited in publicly available literature. However, the principles established from the study of other substituted pyrrolidines provide a strong foundation for understanding its potential applications and for guiding future research endeavors into its unique chemical properties and utility in synthesis.
Chemical Compound Data
Advanced Synthetic Methodologies for 2,2,5 Trimethylpyrrolidine and Its Stereoisomers
Regioselective and Stereoselective Synthesis Approaches
The synthesis of specific stereoisomers of 2,2,5-trimethylpyrrolidine necessitates exacting control over the formation of chiral centers. Modern synthetic chemistry offers a powerful toolkit, including enantioselective and diastereoselective methods, to address this challenge.
Enantioselective Synthetic Routes
Achieving high enantiomeric purity is often accomplished through catalysis, using chiral molecules to influence the stereochemical outcome of a reaction. Organocatalysis, enzymatic resolutions, and chiral metal catalysis are at the forefront of these efforts. researchgate.net
Organocatalysis: This branch of catalysis uses small, chiral organic molecules to induce enantioselectivity. researchgate.netdntb.gov.ua Pyrrolidine-based organocatalysts, such as those derived from proline, are particularly effective. mdpi.com For instance, diarylprolinol silyl (B83357) ethers have been instrumental in catalyzing asymmetric functionalizations of aldehydes. The synthesis of highly functionalized, enantioenriched pyrrolidines can be achieved through organocatalytic conjugate additions, generating key intermediates with high stereoselectivity that can be converted to the desired pyrrolidine (B122466) ring system. nih.gov A tandem reaction between 2-acylaminomalonates and α,β-unsaturated aldehydes, for example, provides direct access to 5-hydroxypyrrolidines with enantiomeric excesses ranging from 90-99%. ku.ac.ae
| Catalytic Approach | Catalyst Type | Reaction Example | Key Feature |
| Organocatalysis | Chiral Pyrrolidine Derivatives (e.g., Diarylprolinol silyl ethers) | Asymmetric Michael addition of aldehydes to nitro-olefins. nih.gov | Metal-free, high enantioselectivity, readily available catalysts. researchgate.net |
| Enzymatic Resolution | Transaminases (TAs), Dehydrogenases | Dynamic reductive kinetic resolution (DYRKR) of ω-chloroketones. nih.govnih.gov | High stereospecificity, access to both enantiomers, environmentally benign conditions. nih.gov |
| Chiral Metal Catalysis | Gold(I) or Palladium(II) complexes with chiral ligands | Asymmetric intramolecular hydroamination of allenes or alkenes. organic-chemistry.orgnih.gov | High efficiency, excellent enantioselectivity, control over cyclization. nih.gov |
Enzymatic Dynamic Kinetic Resolution (DKR): Biocatalysis offers a highly specific route to chiral molecules. In a dynamic kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic starting material, while the unreacted enantiomer is continuously racemized, allowing for a theoretical yield of 100% of a single, pure enantiomer. nih.gov Transaminases (TAs) have been successfully employed in the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones, achieving up to >99.5% enantiomeric excess (ee). nih.gov Similarly, dehydrogenases can be used for the dynamic reductive kinetic resolution (DYRKR) of α-substituted ketones to set two contiguous stereocenters, a strategy that has been applied to create core scaffolds for complex molecules. nih.gov
Chiral Catalyst-Mediated Synthesis: Transition metal catalysts combined with chiral ligands are powerful tools for asymmetric synthesis. nih.gov Palladium-catalyzed intramolecular amination of C-H bonds using chiral ligands can produce pyrrolidines with high enantioselectivity. organic-chemistry.org Gold-catalyzed reactions, such as the asymmetric intramolecular hydroamination of allenes, also provide an efficient pathway to enantioenriched vinyl pyrrolidines. nih.gov
Diastereoselective Control in Pyrrolidine Ring Formation
When a molecule has multiple stereocenters, controlling their relative orientation (diastereoselectivity) is crucial. Several strategies have been developed to govern the formation of the pyrrolidine ring with a specific diastereomeric outcome.
A one-pot cascade reaction combining a nitro-Mannich reaction with a gold-catalyzed hydroamination has been shown to produce trisubstituted pyrrolidines with excellent diastereo- and enantioselectivity. nih.gov This approach leverages the power of combining two distinct catalytic cycles—organocatalysis and metal catalysis—in a single pot to build molecular complexity efficiently. nih.govrsc.org Another powerful method is the Ireland-Claisen rearrangement of allylic pyroglutamates, which, followed by subsequent chemical transformations, yields 2,2,5-trisubstituted pyrrolidines in a highly diastereoselective manner. nih.gov Palladium-catalyzed cyclization of amino acid-derived nitriles has also been explored for the diastereoselective synthesis of complex pyrrolidinone structures. aalto.fi
| Method | Key Transformation | Stereocontrol | Result |
| Nitro-Mannich/Hydroamination Cascade | One-pot reaction of a nitroallene with a protected imine. nih.gov | Bifunctional organocatalyst followed by a gold catalyst. | Trisubstituted pyrrolidines in high yield and excellent diastereoselectivity. nih.govrsc.org |
| Ireland-Claisen Rearrangement | Rearrangement of allylic pyroglutamates. nih.gov | Substrate-controlled rearrangement. | Highly diastereoselective formation of 2,2,5-trisubstituted pyrrolidines. nih.gov |
| Palladium-Catalyzed Cyclization | Allylative cyclization of amino acid-derived nitriles. aalto.fi | Catalyst and substrate control. | Synthesis of substituted chromenopyrrolidinones with varying degrees of stereoselectivity. aalto.fi |
Targeted Synthesis of this compound via Cyclization Reactions
Cyclization reactions are fundamental to the synthesis of heterocyclic compounds like pyrrolidine. Intramolecular C-H amination and hydroamination are two of the most direct and atom-economical strategies for forming the pyrrolidine ring.
Intramolecular C-H Amination Strategies
The direct functionalization of a C-H bond into a C-N bond is a highly sought-after transformation that streamlines synthesis. Intramolecular C-H amination involves the activation of a C(sp³)–H bond by a metal-nitrene or related reactive intermediate, leading to the formation of the pyrrolidine ring. nih.gov
Copper- and palladium-based catalysts are particularly effective for this transformation. nih.govpsu.edu For example, copper(I) complexes with tris(pyrazolyl)borate ligands can catalyze the intramolecular C-H amination of N-fluoro amides to produce pyrrolidines in high yields. nih.govacs.org Mechanistic studies suggest the reaction proceeds through a copper(II) fluoride (B91410) intermediate. nih.gov Similarly, palladium-catalyzed intramolecular amination of C(sp³)–H bonds at the γ-position of picolinamide-protected amines provides an efficient route to pyrrolidines under relatively mild conditions. psu.edu Recently, enzymatic platforms using evolved cytochrome P450 enzymes have demonstrated the ability to catalyze intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines. acs.org
Hydroamination-Based Cyclizations
Hydroamination, the addition of an N-H bond across an unsaturated carbon-carbon bond (alkene or alkyne), is another atom-economical method for constructing nitrogen heterocycles. acs.org When applied in an intramolecular fashion, it provides a direct route to the pyrrolidine ring.
Gold catalysts are particularly adept at activating allenes for intramolecular hydroamination, leading to vinyl-substituted pyrrolidines. nih.govacs.org This method has been integrated into cascade reactions to generate highly substituted pyrrolidines with excellent stereocontrol. nih.gov More recently, Brønsted acids have emerged as effective catalysts for the intramolecular hydroamination of alkenes. chemrxiv.org The use of a strong Brønsted acid catalyst, such as an imidodiphosphorimidate (IDPi), can promote the cyclization of nosyl-protected aminoalkenes to form pyrrolidines, including those with quaternary stereocenters, in high yield and enantioselectivity. chemrxiv.org
| Cyclization Strategy | Catalyst System | Substrate Type | Key Feature |
| C-H Amination | Copper(I)/Tris(pyrazolyl)borate nih.gov | N-fluoro amides | Direct functionalization of strong C-H bonds. nih.gov |
| C-H Amination | Palladium(II)/Picolinamide directing group psu.edu | Aliphatic amines | Predictable selectivity and use of unactivated C-H bonds. psu.edu |
| Hydroamination | Gold(I)/Chiral Ligand nih.gov | Amino-allenes | Forms vinyl pyrrolidines; can be part of a stereoselective cascade. nih.gov |
| Hydroamination | Brønsted Acid (IDPi) chemrxiv.org | Nosyl-protected amino-alkenes | Metal-free synthesis of pyrrolidines with quaternary stereocenters. chemrxiv.org |
Synthesis from Precursor Molecules and Derivatization Strategies
The synthesis of this compound can be envisioned starting from acyclic precursors designed to undergo one of the previously mentioned cyclization reactions. For an intramolecular C-H amination or hydroamination pathway, a suitable precursor would be a derivative of 5,5-dimethylhexan-2-amine. For example, N-protected 5,5-dimethylhex-1-en-2-amine could serve as a substrate for a hydroamination-based cyclization.
Alternatively, derivatization of a pre-existing, functionalized pyrrolidine ring offers another synthetic route. For instance, a 2,2-dimethylpyrrolidine (B1580570) scaffold could be selectively methylated at the C5 position. A general strategy for creating substituted pyrrolidines involves the catalytic Michael addition to pyrrolidine-2,5-diones, which can then be further modified. nih.gov A rapid, diastereocontrolled synthesis of 2,2,5-trisubstituted pyrrolidines has been achieved starting from allylic pyroglutamates, demonstrating how a functionalized pyrrolidine precursor can be elaborated into a more complex target. nih.gov
Conversion from Pyrrolidinone Derivatives (e.g., 3,5,5-trimethylpyrrolidin-2-one)
The reduction of a carbonyl group within a pyrrolidinone (a lactam) is a direct and effective method for accessing the corresponding pyrrolidine. While the specific reduction of a precursor to yield this compound is not extensively detailed in readily available literature, the general methodology is well-established. The conversion of substituted pyrrolidin-2-ones to the equivalent pyrrolidines is a viable synthetic pathway.
For instance, a closely related transformation is the stereoselective synthesis of (S)-2,2,4-trimethylpyrrolidine from (S)-3,5,5-trimethylpyrrolidin-2-one. google.com This process involves the reduction of the lactam carbonyl group. Such reductions are typically accomplished using powerful reducing agents, most commonly metal hydrides. google.com A patent describes reacting (S)-3,5,5-trimethyl-pyrrolidin-2-one with a hydride reducing agent to produce (S)-2,2,4-trimethylpyrrolidine, which can then be converted to its salt form by treatment with an acid. google.com This highlights the general applicability of reducing substituted lactams to form highly substituted pyrrolidines. The choice of reducing agent and reaction conditions is critical to ensure the complete reduction of the amide functionality without affecting other parts of the molecule.
Table 1: Example of Pyrrolidinone Reduction to a Trimethylpyrrolidine Isomer
| Precursor | Product | Key Transformation | Reagents | Ref. |
|---|---|---|---|---|
| (S)-3,5,5-trimethylpyrrolidin-2-one | (S)-2,2,4-trimethylpyrrolidine | Lactam Reduction | Hydride reducing agent | google.com |
This table illustrates the reduction of a pyrrolidinone to a corresponding trimethylpyrrolidine, demonstrating the viability of this synthetic approach.
Grignard Reagent-Mediated Transformations
Grignard reagents are powerful nucleophiles widely used for forming carbon-carbon bonds. niper.gov.in Their application in the synthesis of substituted pyrrolidines often involves the addition of the organometallic reagent to an electrophilic precursor, such as an imine or a cyclic enamine, followed by cyclization.
A general and rapid method for the asymmetric synthesis of 2-substituted pyrrolidines utilizes the addition of Grignard reagents to N-tert-butanesulfinyl aldimines. rsc.org This approach proceeds with high yields and good diastereoselectivity. The resulting sulfinamide intermediate can be cleanly converted into the target pyrrolidine in a single subsequent step. rsc.org To synthesize this compound via this route, one could envision a strategy starting with an appropriately substituted N-tert-butanesulfinyl aldimine. For example, the addition of a methyl Grignard reagent to an imine derived from a 4,4-dimethyl-5-halopentanal derivative, followed by intramolecular cyclization, would furnish the desired trimethylated pyrrolidine ring. The stereochemistry of the final product can be controlled by the chiral sulfinyl group.
Another potential Grignard-based approach involves the reaction with a suitable cyclic precursor. The addition of a methyl Grignard reagent (CH₃MgX) to a 2,2-dimethyl-Δ¹-pyrroline N-oxide, for example, would introduce the C5-methyl group and, after reduction of the N-oxide, yield this compound. The reactivity and potential side reactions must be carefully managed in such syntheses. niper.gov.inrsc.org
Visible-Light-Mediated Cyclization and Functionalization Reactions
In recent years, visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. These methods often proceed via radical intermediates, allowing for unique bond formations and cyclization reactions. acs.org
While a specific protocol for this compound has not been detailed, the synthesis of various substituted pyrrolidines and related heterocycles using this technology demonstrates its potential. rsc.orgrsc.orgnih.gov For instance, visible-light-mediated cyclization reactions have been successfully employed to synthesize selenosubstituted pyrrolidine-2,5-diones and pyrrolo[1,2-a]quinoxalin-4(5H)-ones. rsc.orgrsc.org These reactions are typically metal-free, require no harsh additives, and are operationally simple. rsc.org
A hypothetical route to this compound could involve the visible-light-induced radical cyclization of an N-alkenyl amine. An acyclic precursor, such as N-allyl-3,3-dimethylbutan-2-amine, could undergo an intramolecular cyclization initiated by a photoredox catalyst. The process would involve the generation of a radical which then attacks the alkene moiety, leading to the formation of the five-membered ring. The specific photocatalyst and reaction conditions would be crucial for achieving high yield and selectivity.
Table 2: Examples of Visible-Light-Mediated Synthesis of Pyrrolidine-Related Structures
| Reaction Type | Precursors | Product Type | Key Features | Ref. |
|---|---|---|---|---|
| Selenylation/Cyclization | Diselenides, Acrylimide derivatives | Selenosubstituted pyrrolidine-2,5-diones | Mild conditions, metal-free, no additives | rsc.org |
| Ring Opening/Cyclization | Aryl cyclopropanes, Quinoxalinones | Pyrrolo[1,2-a]quinoxalin-4(5H)-ones | Catalyst-free, green approach | rsc.org |
This table showcases the versatility of visible-light-mediated reactions in constructing heterocyclic systems related to pyrrolidines.
Sustainable and Green Chemical Synthesis Approaches
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. unibo.it For the synthesis of pyrrolidine derivatives, this translates to using environmentally benign solvents, catalytic methods, and atom-economical reactions. rsc.org
A prominent green strategy involves conducting reactions in aqueous media. A green synthesis for N-methylpyrrolidine, a simpler analog, has been developed using water as the solvent and potassium carbonate as an inexpensive and environmentally friendly catalyst. chemicalbook.com This approach avoids volatile organic solvents and operates at moderate temperatures.
Furthermore, multicomponent reactions (MCRs) represent a highly efficient and green synthetic tool. A novel, eco-efficient route for synthesizing highly substituted pyrrolidine-2-one derivatives has been demonstrated using β-cyclodextrin as a water-soluble, supramolecular catalyst in a water-ethanol solvent system. rsc.org This one-pot, three-component synthesis proceeds at room temperature and avoids the use of metals. rsc.org
Applying these principles to this compound, a sustainable synthesis could involve:
A green, multicomponent synthesis of a suitable pyrrolidinone precursor (e.g., 3,3,5-trimethylpyrrolidin-2-one) in an aqueous medium, potentially using a biocompatible catalyst like β-cyclodextrin.
The subsequent reduction of the pyrrolidinone using greener reducing agents or catalytic hydrogenation, which replaces stoichiometric metal hydrides with catalytic amounts of metal and hydrogen gas, with water being the only byproduct.
Such an approach would significantly improve the environmental footprint of the synthesis by minimizing waste, avoiding hazardous materials, and improving energy efficiency. unibo.it
Mechanistic Investigations and Reaction Pathway Elucidation
Mechanistic Studies of Intramolecular Amination Reactions
The formation of the pyrrolidine (B122466) ring in 2,2,5-trimethylpyrrolidine often proceeds through intramolecular C-H amination, a process that has been mechanistically scrutinized.
A prominent mechanism in the formation of pyrrolidines, including this compound, involves a stepwise process initiated by hydrogen atom abstraction (HAT). In cobalt-catalyzed systems, for instance, a Co(III)-imido complex is proposed to abstract a hydrogen atom from the alkyl chain, generating a carbon-centered radical. nih.govnih.govacs.org This is then followed by a radical recombination step to form the C-N bond and close the pyrrolidine ring. nih.govnih.govacs.org Kinetic isotope effect (KIE) studies provide strong evidence for this pathway. For example, a large KIE value of 38.4(1) was observed in a cobalt-mediated C-H amination, which is consistent with a rate-determining homolytic C-H bond cleavage. nih.govacs.org Similarly, another study reported a KIE of 10.2(9), also suggesting a stepwise radical pathway. nih.gov
In enzymatic systems, such as those employing engineered cytochrome P411 variants, density functional theory (DFT) calculations support a similar three-step mechanism for intramolecular C(sp³)–H amination. This involves:
Nitrene formation and nitrogen extrusion from an azide (B81097) precursor.
Hydrogen atom abstraction to create a carbon-centered radical.
Radical rebound to form the final pyrrolidine product. escholarship.orgacs.org
The Hofmann-Löffler-Freytag reaction offers another pathway where an N-centered aminium radical undergoes a 1,5-hydrogen shift to form a carbon-centered radical, which then leads to the cyclized product. researchgate.net
Transition metal-imido complexes are key intermediates in many catalytic C-H amination reactions leading to pyrrolidines. wikipedia.org These complexes, where a nitrogen atom is multiply bonded to a metal center, can act as both the source of the nitrogen atom and the active species that facilitates C-H bond cleavage.
Cobalt(III)-imido complexes have been isolated and shown to be competent in mediating intramolecular C-H amination to form substituted pyrrolidines. nih.govnih.govacs.org The reactivity of these complexes is influenced by their electronic structure and geometry. For example, open-shell electronic configurations and thermally accessible low-lying excited states can enhance reactivity by imparting radical character to the metal-imido bond. nih.gov The geometry of the imido unit also plays a critical role; a bent Co-N(imido)-C angle can lead to enhanced rates of C-H amination compared to a linear geometry. nih.govacs.org
Copper(I) complexes with tris(pyrazolyl)borate ligands are also effective precatalysts for the intramolecular C-H amination of N-fluoro amides to synthesize pyrrolidines. nih.govacs.org Mechanistic studies suggest a pathway involving the oxidation of Cu(I) to Cu(II), with evidence for the formation of a Cu-F bond intermediate. nih.govacs.org
Iron-imido radical intermediates have also been isolated and implicated in catalytic C-H amination. uni-saarland.debohrium.com In these systems, an iron complex catalyzes the reaction of an organic azide with a C-H bond, likely proceeding through a radical rebound mechanism. uni-saarland.de
The reactivity of metal-imido complexes can be tuned by the addition of co-catalysts or modifying ligands. For instance, the addition of pyridine (B92270) to a cobalt-imido system was found to enhance C-H amination reactivity by promoting a higher spin-state population and altering the geometry of the complex. nih.gov Conversely, in a different cobalt system, pyridine was found to inhibit the reaction by competing for the same coordination site as the substrate. nih.gov
Table 1: Influence of Catalytic System on Pyrrolidine Formation
| Catalyst System | Proposed Intermediate | Key Mechanistic Features | Product(s) | Ref. |
| (ArL)CoI | (ArL)CoIII(NR) | Stepwise H-atom abstraction, radical recombination. Pyridine addition enhances rate. | This compound | nih.gov |
| (TrL)CoI | (TrL)CoIII(NR) | Stepwise H-atom abstraction, radical recombination. Bent imido geometry enhances rate. | This compound | nih.govacs.org |
| [TpxCuL] | [TpxCu(II)] | Cu(I)/Cu(II) catalytic cycle. | Substituted Pyrrolidines | nih.govacs.org |
| P411 Enzyme | Iron-porphyrin nitrene | Enzymatic nitrene insertion via H-atom abstraction and radical rebound. | Chiral Pyrrolidines | escholarship.orgacs.org |
Investigation of Hydroamination Reaction Mechanisms
Intramolecular hydroamination provides another route to pyrrolidines. Organolanthanide complexes have been shown to be highly effective catalysts for the hydroamination of aminoalkenes. acs.org The proposed mechanism involves the insertion of the C=C double bond into the metal-nitrogen bond of the catalyst, followed by protonolysis to release the cyclized product and regenerate the catalyst. acs.orgmdpi.com
Acid-catalyzed hydroamination has also been investigated. In these reactions, a carbocation intermediate is formed, which is then trapped by the amine to form the pyrrolidine ring. The stability of the carbocation influences the reaction conditions required, with more stable carbocations leading to cyclization at lower temperatures. cardiff.ac.uk
Radical Reactions and Spin Trapping Processes
The involvement of radical intermediates in the formation of this compound is a recurring theme in mechanistic studies. nih.govnih.govacs.orgescholarship.orgacs.org These short-lived, highly reactive species are often detected and characterized using a technique called spin trapping. wikipedia.org
Spin trapping involves the use of a "spin trap" molecule, which reacts with the transient radical to form a more stable radical adduct that can be detected by electron paramagnetic resonance (EPR) spectroscopy. wikipedia.orgnih.gov The hyperfine coupling constants of the resulting EPR spectrum can provide information about the structure of the trapped radical. wikipedia.org
In the context of this compound chemistry, a deuterated derivative, 5-deutero-2,2,5-trimethylpyrrolidine-1-hydroxyl, has been used as a spin trap. nih.gov This compound was employed to confirm the formation of hydrogen peroxide in the reaction of a reduced iron complex with dioxygen. The spin trap reacted with the generated radical species to form a persistent nitroxide radical, 5-deutero-2,2,5-trimethylpyrrolidine-1-yloxy, which was identified by its characteristic EPR spectrum. nih.gov This demonstrates the utility of pyrrolidine-based compounds in studying radical processes.
Stereochemical Analysis of Reaction Intermediates
The stereochemistry of the final pyrrolidine product is determined by the geometry of the reaction intermediates and the mechanism of the cyclization step. In iron(III)-catalyzed intramolecular hydroamination/cyclization reactions, the use of enantiopure starting materials derived from L-α-amino acids leads to the formation of trans-2,5-disubstituted pyrrolidines with high diastereoselectivity. csic.es This suggests that the transition metal plays a direct role in the cyclization process, controlling the stereochemical outcome. csic.es
In other systems, the stereochemistry can be influenced by the catalyst design. For example, chiral organolanthanide complexes have been developed for the enantioselective hydroamination of aminoalkenes, producing chiral pyrrolidines. researchgate.net Mechanistic studies, including deuterium (B1214612) labeling experiments, have been crucial in elucidating the stereochemical course of these reactions. mdpi.com
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization as Chiral Auxiliaries in Asymmetric Catalysis
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction toward the formation of a single stereoisomer. The pyrrolidine (B122466) ring is a privileged scaffold for such auxiliaries, and 2,2,5-trimethylpyrrolidine serves as a notable example in this class.
The aldol (B89426) reaction, which forms a new carbon-carbon bond, is a cornerstone of organic synthesis. Controlling the stereochemistry of the newly formed chiral centers is a significant challenge, often addressed using chiral auxiliaries. Research has identified (R)-2,2,5-trimethylpyrrolidine as an effective chiral auxiliary for stereoselective aldol reactions. It has been specifically employed in the Evans syn-aldol reaction, a reliable method for creating syn-configured aldol products. The mechanism of such reactions, like the well-studied Evans aldol reaction, typically involves the formation of a boron enolate from an imide bearing the chiral auxiliary. This enolate then reacts with an aldehyde through a highly organized, six-membered chair-like transition state, where the steric bulk of the auxiliary dictates the facial selectivity of the reaction, leading to a high degree of stereocontrol.
The Diels-Alder reaction is a powerful cycloaddition that forms a six-membered ring, and its asymmetric variants are crucial in the synthesis of complex natural products and pharmaceuticals. This is often achieved by attaching a chiral auxiliary to the dienophile to influence the diene's approach. While oxazolidinone-based auxiliaries, popularized by David A. Evans, have been successfully used in asymmetric Diels-Alder reactions, specific, well-documented examples employing this compound for this purpose are not prominent in a review of the current literature. However, the underlying principle involves the auxiliary sterically blocking one face of the dienophile, forcing the incoming diene to attack from the less hindered face, thereby controlling the stereochemical outcome of the cycloaddition.
Beyond aldol and Diels-Alder reactions, this compound has been utilized in other significant asymmetric transformations. Notably, it has been used as a chiral auxiliary in organolanthanide-catalyzed asymmetric olefin hydroamination/cyclization. In these reactions, complexes designed with chiral auxiliaries derived from amines, including this compound, act as catalysts. Research has shown that these catalyst systems can achieve high turnover frequencies and significant enantiomeric excesses in the cyclization of aminoolefins. For instance, in the cyclization of 2-aminohex-5-ene to form trans-2,5-dimethylpyrrolidine, enantiomeric excesses as high as 69% at 25°C (and 74% at -30°C) with turnover frequencies up to 93 h⁻¹ have been observed.
Role as Versatile Building Blocks for Complex Organic Architectures
The pyrrolidine nucleus is a ubiquitous motif in a vast array of natural products and pharmaceutical agents. Consequently, substituted pyrrolidines like this compound serve as valuable building blocks for the synthesis of more complex molecular targets. The synthesis of this compound itself, for example through the intramolecular C-H amination mediated by dipyrrin (B1230570) cobalt imidos, demonstrates its position as an accessible heterocyclic scaffold. Once formed, the pyrrolidine ring can be further functionalized, making it a key intermediate in multi-step synthetic sequences aimed at creating intricate organic structures.
Precursors for Specialized Materials and Functional Molecules
The unique chemical properties of pyrrolidine derivatives also position them as potential precursors for the development of specialized materials and molecules with specific functions.
The incorporation of cyclic amines into polymer backbones or as additives can influence material properties such as thermal stability and mechanical strength. While the general class of pyrrolidine derivatives holds potential for use as monomers or functional additives in polymer science, a review of the scientific literature indicates that specific research detailing the application of this compound in polymer chemistry is not extensively documented. Supplier catalogues often list "Polymer Science" as a potential research application for the compound, suggesting its utility is plausible but remains an area for further exploration.
Synthesis of Pharmaceutically Relevant Scaffolds and Intermediates
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, valued for its three-dimensional structure and stereochemical possibilities that allow for effective exploration of pharmacophore space. chemchart.comgoogle.com Within this class of compounds, this compound has been identified as a valuable building block and intermediate in the synthesis of complex, pharmaceutically active molecules.
A significant application of this compound is in the creation of modulators for the cystic fibrosis transmembrane conductance regulator (CFTR), a protein whose malfunction is responsible for cystic fibrosis. google.comgoogle.comdatapdf.com A patent discloses the use of this compound as a key reactant in the synthesis of a potent CFTR modulator. nih.gov In this synthesis, the pyrrolidine derivative is coupled with a substituted 2-chloropyridine (B119429) core via a nucleophilic aromatic substitution reaction. The reaction is conducted at an elevated temperature in an anhydrous solvent, using cesium fluoride (B91410) to facilitate the substitution. google.comnih.gov This process leads to the formation of a complex pyridine-based scaffold, demonstrating the utility of the trimethylated pyrrolidine in constructing intricate drug candidates. nih.gov
Table 1: Synthesis of a CFTR Modulator Intermediate
| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product |
|---|
Data sourced from patent literature describing the synthesis of CFTR modulators. google.comnih.gov
Furthermore, the chiral nature of this compound makes it a target for asymmetric synthesis. Research has noted the use of (R)-2,2,5-trimethylpyrrolidine as a chiral auxiliary in stereoselective aldol reactions. researchgate.netcardiff.ac.uk Chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction, a critical step in producing enantiomerically pure pharmaceuticals where different enantiomers can have vastly different biological effects. researchgate.netcardiff.ac.uk The use of (R)-2,2,5-trimethylpyrrolidine in this context highlights its role in guiding the formation of specific stereoisomers, which is a fundamental challenge and necessity in modern drug development. researchgate.net
Ligand Design and Development in Transition Metal Catalysis
Transition metal-catalyzed reactions are pivotal in modern organic synthesis, with the ligand bound to the metal center playing a crucial role in determining the catalyst's activity and selectivity. While various nitrogen-containing heterocyclic compounds are extensively used in ligand design, a comprehensive review of published scientific literature and patent databases did not reveal specific research detailing the application of this compound as a ligand or a direct precursor in ligand development for transition metal catalysis. The field is dominated by other classes of chiral amines and phosphines designed for specific reactions like palladium-catalyzed cross-couplings or asymmetric hydrogenations.
Stereochemical Resolution and Enantiomeric Purity Investigations of 2,2,5 Trimethylpyrrolidine
The chirality of 2,2,5-trimethylpyrrolidine, stemming from the stereocenter at the C5 position, necessitates methods for the separation of its racemic mixtures and the determination of enantiomeric purity. These processes are critical for applications where stereochemistry dictates biological activity or chemical function.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications in Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of many-body systems. wikipedia.org It is widely applied to understand the structure and reactivity of organic compounds, including N-heterocycles. numberanalytics.com For substituted pyrrolidines, DFT calculations are employed to determine optimized geometries, electronic properties, and reactivity descriptors that govern chemical behavior. mdpi.com
Key applications of DFT in this context include:
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. mdpi.com A higher HOMO energy indicates a greater tendency to donate electrons (nucleophilicity), while a lower LUMO energy suggests a greater ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. mdpi.com
Molecular Electrostatic Potential (MEP) Mapping: MEP surfaces illustrate the charge distribution on a molecule, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This information is vital for predicting how the molecule will interact with other reagents.
Calculation of Reactivity Descriptors: Conceptual DFT provides a framework for quantifying reactivity through various indices. mdpi.comresearchgate.netd-nb.info These descriptors, derived from the changes in energy with respect to the number of electrons, help in predicting and rationalizing the chemical behavior of molecules. mdpi.com
Studies on various substituted pyrrolidines and other N-heterocycles demonstrate that these DFT-derived parameters provide valuable insights into their stability and potential reaction pathways. mdpi.comias.ac.inresearchgate.netacs.org
Table 1: Conceptual DFT Reactivity Descriptors
| Descriptor | Symbol | Formula | Chemical Significance |
|---|---|---|---|
| Electronic Chemical Potential | µ | µ ≈ (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from a system; related to electronegativity. mdpi.com |
| Chemical Hardness | η | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. mdpi.com |
| Global Electrophilicity Index | ω | ω = µ² / (2η) | Quantifies the electrophilic character of a molecule. mdpi.com |
| Global Nucleophilicity Index | N | N = EHOMO(Nucleophile) - EHOMO(Reference) | Ranks a series of nucleophiles relative to a standard reference, often tetracyanoethylene (B109619) (TCE). ias.ac.in |
| Fukui Function | f(r) | f(r) = (∂ρ(r)/∂N)v(r) | Identifies the most reactive sites in a molecule for nucleophilic or electrophilic attack. mdpi.comd-nb.info |
This table provides a summary of key reactivity descriptors calculated using DFT to predict chemical behavior.
Crystal Structure Prediction Simulations for Polymorphism and Chirality
Crystal Structure Prediction (CSP) is a computational methodology used to predict the crystal structures of a molecule from its chemical diagram alone. acs.org This is particularly important in the pharmaceutical industry, where different crystal forms (polymorphs) of the same compound can have different physical properties. For chiral molecules like 2,2,5-trimethylpyrrolidine, CSP can also be used to predict whether the compound is more likely to crystallize as a conglomerate (a mechanical mixture of enantiopure crystals) or a racemic compound (where both enantiomers are present in the same crystal lattice). acs.org
A notable study on derivatives, 2-(4-hydroxyphenyl)-2,5,5-trimethylpyrrolidine-1-oxy and its 3-hydroxy isomer, illustrates this application. acs.orgrsc.org Researchers used CSP simulations to explore the relative stabilities of the racemic versus the enantiopure solid forms. The process involved:
Performing a conformational search to find all low-energy gas-phase conformations of the molecule.
Calculating atomic charges using DFT.
Using a force field to generate a large number of plausible crystal packing arrangements for both the enantiopure and racemic forms.
Ranking the predicted structures based on their calculated lattice energies.
The simulation successfully predicted that the 4-hydroxy derivative would form a racemic conglomerate, while the 3-hydroxy derivative would not, which was in agreement with experimental observations. acs.orgrsc.org This demonstrates the power of CSP in understanding the crystallization behavior of complex chiral pyrrolidine (B122466) derivatives. acs.org
| 2-(3-Hydroxyphenyl)-2,5,5-trimethylpyrrolidine-1-oxy | Racemic compound | Racemic crystal predicted to be more stable than the enantiopure crystal. | Prediction matches experiment. acs.org |
This table summarizes the results from a study using CSP to predict the crystallization behavior of chiral pyrrolidine derivatives, showing agreement between theoretical predictions and experimental findings.
Conformational Analysis and Energy Minima Calculations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. researchgate.net For a flexible molecule like this compound, identifying the most stable conformations, known as energy minima, is crucial for understanding its structure and reactivity.
Computational chemists typically perform conformational analysis by:
Conformational Search: Using molecular mechanics force fields (like OPLS3 or Dreiding) or other sampling methods to systematically explore the potential energy surface of the molecule and identify various possible conformations. acs.orgacs.org
Energy Minimization: Optimizing the geometry of each identified conformation to find the nearest local energy minimum.
Ranking: Calculating the relative energies of these minimized conformers, often using higher-level quantum mechanics methods like DFT, to determine their relative populations at thermal equilibrium. researchgate.netacs.org
In the study of 2-(4-hydroxyphenyl)-2,5,5-trimethylpyrrolidine-1-oxy, a conformational search using the Dreiding force field identified 10 distinct low-energy conformational minima, while its isomer had 20. acs.org This information was essential for the subsequent crystal structure prediction, as all relevant low-energy conformations must be considered to accurately predict the final crystal packing. acs.org Such studies highlight that even small changes in substituent position can significantly alter the conformational landscape of the pyrrolidine ring system.
Table 3: Conformational Minima for Substituted Trimethylpyrrolidine Derivatives
| Compound | Force Field Used | Number of Conformational Minima Found |
|---|---|---|
| 2-(4-Hydroxyphenyl)-2,5,5-trimethylpyrrolidine-1-oxy | Dreiding | 10 acs.org |
| 2-(3-Hydroxyphenyl)-2,5,5-trimethylpyrrolidine-1-oxy | Dreiding | 20 acs.org |
This table shows the results of a conformational search for two related chiral pyrrolidine derivatives, indicating the number of stable low-energy structures identified computationally.
Adsorption Behavior on Carbon-Based Nanomaterials (e.g., Graphene Surfaces)
The interaction of N-heterocycles with carbon-based nanomaterials like graphene is a significant area of research for applications in sensors, catalysts, and composite materials. researchgate.netnih.govmdpi.comacs.org DFT calculations are a primary tool for investigating the adsorption process of molecules onto graphene surfaces. mdpi.com
A theoretical study investigated the adsorption of a close isomer, 1,2,5-trimethylpyrrolidine, on a pristine graphene surface. researchgate.netmdpi.comresearchgate.net The study aimed to understand the nature and strength of the interaction. Key findings from such DFT studies typically include:
Adsorption Energy: Calculation of the energy released when the molecule adsorbs onto the surface. This value indicates the strength of the interaction. For 1,2,5-trimethylpyrrolidine on graphene, the adsorption is an exothermic process. mdpi.com
Equilibrium Distance: Determination of the optimal distance between the molecule and the graphene sheet at the most stable adsorption geometry.
Interaction Mechanism: Analysis of the electronic structure reveals that the adsorption of saturated heterocycles like substituted pyrrolidines on pristine graphene is primarily governed by non-covalent van der Waals forces (specifically, dispersion forces). mdpi.com Charge density difference plots can visualize the minor charge redistribution that occurs upon adsorption. researchgate.net
These computational studies are crucial for designing novel nanofillers and understanding the fundamental surface interactions that underpin the properties of new materials. mdpi.comresearchgate.net
Table 4: Calculated Adsorption Properties for 1,2,5-Trimethylpyrrolidine on Graphene
| Property | Value | Description |
|---|---|---|
| Adsorption Energy (Eads) | -58.7 kJ mol⁻¹ mdpi.com | The energy released upon adsorption, indicating a stable interaction. |
| Equilibrium Distance (d) | 3.23 Å mdpi.com | The calculated optimal distance between the molecule and the graphene surface. |
| Primary Interaction Force | Dispersion Forces | The main attractive force is non-covalent, arising from van der Waals interactions. mdpi.com |
This table presents DFT-calculated data for the adsorption of an isomer of this compound on a graphene surface, quantifying the interaction.
Kinetic and Mechanistic Modeling of Reactions
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including those that form or involve pyrrolidine rings. nih.govbeilstein-journals.org By mapping the potential energy surface of a reaction, DFT calculations can identify transition states, intermediates, and determine activation energies, providing a detailed, step-by-step picture of the reaction pathway. acs.org
Kinetic and mechanistic modeling of these reactions involves:
Rate Dependence Studies: Computationally modeling the reaction with varying concentrations of catalyst and substrate to determine the reaction order, which helps identify the species involved in the rate-determining step. For example, a first-order dependence on the catalyst and zeroth-order on the substrate suggests that an initial catalyst-substrate interaction is fast, and a subsequent unimolecular step is rate-limiting. nih.govnih.gov
Kinetic Isotope Effect (KIE) Modeling: Comparing the calculated reaction rates for a normal substrate versus one labeled with a heavier isotope (e.g., deuterium). A significant KIE (kH/kD > 1) indicates that the cleavage of that specific C-H bond is part of the rate-determining step. nih.govnih.govacs.org Values as high as 31.9 have been observed in related aminations, suggesting significant H-atom tunneling. nih.gov
Catalytic Cycle Proposal: Based on all computational and experimental data, a complete catalytic cycle is proposed, detailing each elementary step from substrate binding to product release. nih.govnih.gov
These models are crucial for optimizing reaction conditions and designing more efficient catalysts for the synthesis of complex pyrrolidine structures. mdpi.com
Table 5: Example Kinetic Data for Catalytic C-H Amination Forming a Pyrrolidine Ring
| Kinetic Parameter | Observation/Value | Mechanistic Implication |
|---|---|---|
| Dependence on Catalyst | First-Order nih.govnih.gov | The catalyst concentration directly influences the reaction rate. |
| Dependence on Substrate | Zeroth-Order nih.govnih.gov | The substrate is not involved in the rate-determining step. |
| Kinetic Isotope Effect (KIE) | kH/kD = 10.2 to 31.9 nih.govnih.gov | C-H bond cleavage is the rate-determining step of the reaction. |
This table summarizes typical kinetic findings from studies on the formation of pyrrolidine rings via catalytic C-H amination, illustrating how computational and experimental data are used to elucidate reaction mechanisms.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,2,5-Trimethylpyrrolidine |
| 2-(4-Hydroxyphenyl)-2,5,5-trimethylpyrrolidine-1-oxy |
| 2-(3-Hydroxyphenyl)-2,5,5-trimethylpyrrolidine-1-oxy |
| Tetracyanoethylene |
| Aniline |
| Benzaldehyde |
| 1,5-Diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one |
| Ethyl 2,4-dioxovalerate |
| N-fluoro-sulfonamides |
| Piperidines |
| Tris(4-fluorophenyl)phosphine |
| (4-azido-4-methylpentyl)benzene |
| 2,2-dimethyl-5-phenylpyrrolidine |
| 1-azidoadamantane |
Q & A
Q. What are the most effective synthetic routes for 2,2,5-trimethylpyrrolidine, and how can low yields in intramolecular C–H amination be addressed?
The synthesis of this compound via cobalt-mediated intramolecular C–H amination has been reported, but yields remain low (13% in benzene-d6 at 100°C) . To optimize yields:
- Catalyst Regeneration : Monitor reaction progress via <sup>1</sup>H NMR to confirm catalyst stability and regeneration, as incomplete catalyst turnover may limit efficiency .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, THF) to stabilize reactive intermediates and improve cyclization kinetics.
- Temperature Gradients : Explore stepwise heating protocols to avoid decomposition of intermediates.
Q. How can researchers characterize the stereochemical configuration of this compound derivatives?
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers.
- Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm absolute configuration, a method validated for related pyrrolidine derivatives .
- X-ray Crystallography : Co-crystallize with resolving agents (e.g., tartaric acid derivatives) to determine spatial orientation of substituents .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic activity of cobalt imidos in forming this compound?
The proposed mechanism involves:
- Imido Intermediate Formation : Cobalt(II) reacts with alkyl azides to generate transient imido species, which abstract hydrogen atoms from C–H bonds .
- Radical Rebound : Computational modeling (DFT) can map the energy landscape of radical recombination steps to identify rate-limiting barriers.
- Steric Effects : Substituent bulk at the 2- and 5-positions may hinder cyclization; molecular dynamics simulations can predict steric clashes .
Q. How can researchers resolve contradictions in biological activity data for pyrrolidine derivatives like this compound?
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methyl groups with halogens) and assay against enzyme targets (e.g., cytochrome P450 isoforms) .
- Metabolic Stability Assays : Use liver microsomes to assess whether low bioactivity stems from rapid metabolism rather than intrinsic inactivity.
- Binding Affinity Profiling : Employ surface plasmon resonance (SPR) to quantify interactions with receptors implicated in anticancer or antibacterial pathways .
Q. What analytical methods are suitable for detecting trace impurities in this compound synthesized via catalytic routes?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize splitless injection modes and capillary columns (e.g., DB-5MS) to separate low-abundance byproducts .
- NMR Relaxation Editing : Apply T1/T2 filtering in <sup>13</sup>C NMR to suppress signals from the main product and amplify impurities .
- ICP-OES : Quantify residual cobalt catalyst levels, which may influence downstream applications .
Q. How can computational models guide the design of this compound-based catalysts for asymmetric synthesis?
- Docking Simulations : Map the compound’s conformation into chiral pockets of model enzymes (e.g., lipases) to predict enantioselectivity .
- Transition State Analysis : Use QM/MM hybrid methods to identify stereoelectronic effects during bond formation/cleavage .
- Machine Learning : Train models on existing pyrrolidine catalyst datasets to recommend optimal substituents for target reactions .
Methodological Best Practices
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
